molecular formula C13H11ClFNO2S B5622305 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine

4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine

Cat. No. B5622305
M. Wt: 299.75 g/mol
InChI Key: ZYNLYTBYJCUYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine" typically involves multi-step reactions starting from halogenated precursors. For instance, compounds have been synthesized by refluxing oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, with structural confirmation via X-ray diffraction studies (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structures of compounds containing morpholine and fluorinated aromatic systems have been elucidated using techniques like X-ray crystallography, revealing details such as crystal systems, lattice parameters, and the conformation of morpholine rings. These structures often exhibit inter and intra-molecular hydrogen bonding, contributing to their stability (S. Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including interactions with beta-cyclodextrin, revealing sensitive molecular probes based on spectroscopic measurements. The reactivity often depends on the pH and the presence of substituents on the aromatic systems (Ling-tian Tang et al., 2004).

properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-11-9-2-1-8(15)7-10(9)19-12(11)13(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLYTBYJCUYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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